![molecular formula C6H10N2O B12439633 [(3-Methylfuran-2-yl)methyl]hydrazine CAS No. 1016725-17-9](/img/structure/B12439633.png)
[(3-Methylfuran-2-yl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methylfuran-2-yl)methyl]hydrazine is an organic compound with the molecular formula C6H10N2O It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylfuran-2-yl)methyl]hydrazine typically involves the reaction of 3-methylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
3-Methylfuran+Hydrazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylfuran-2-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
[(3-Methylfuran-2-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Methylfuran-2-yl)methyl]hydrazine involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
[(3-Methylfuran-2-yl)methyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[(3-Methylfuran-2-yl)methyl]alcohol: Contains an alcohol group instead of a hydrazine group.
[(3-Methylfuran-2-yl)methyl]ketone: Contains a ketone group instead of a hydrazine group.
Uniqueness
[(3-Methylfuran-2-yl)methyl]hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1016725-17-9 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(3-methylfuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2O/c1-5-2-3-9-6(5)4-8-7/h2-3,8H,4,7H2,1H3 |
InChI Key |
BEXKWOWLMSAKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




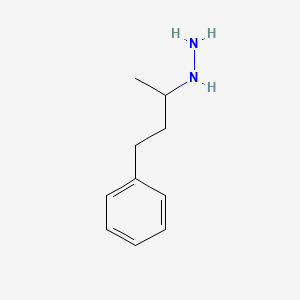
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
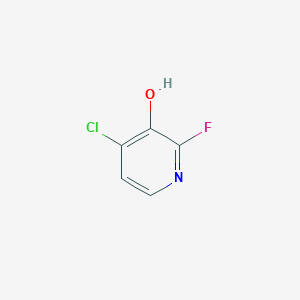

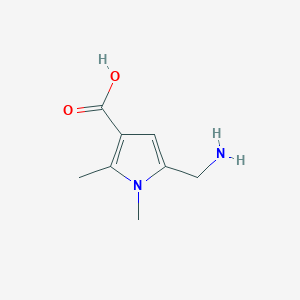
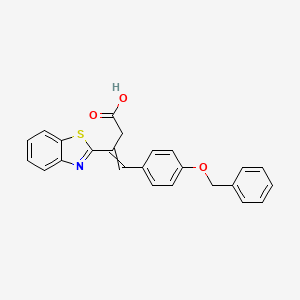

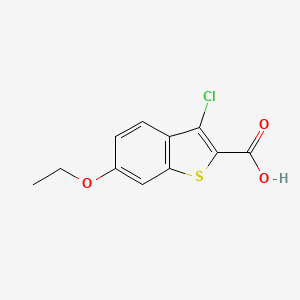
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
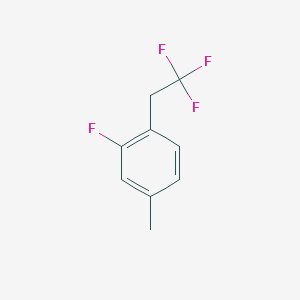
![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B12439621.png)
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)
